molecular formula C21H19NO5 B6429210 methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate CAS No. 1705057-16-4

methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate

Cat. No.: B6429210
CAS No.: 1705057-16-4
M. Wt: 365.4 g/mol
InChI Key: HABCMQHTMABMLD-UHFFFAOYSA-N
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Description

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate is a complex organic compound characterized by its unique spiro structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the spiro intermediate: This step involves the reaction of a benzofuran derivative with a piperidine derivative under controlled conditions to form the spiro intermediate.

    Carbonylation: The spiro intermediate is then subjected to carbonylation using a suitable carbonylating agent such as phosgene or carbon monoxide in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carbonylated intermediate with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ester or carbonyl groups.

Scientific Research Applications

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-yl}carbonyl)benzoate
  • Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-azepane]-1’-yl}carbonyl)benzoate

Uniqueness

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate is a synthetic compound with potential biological activity due to its unique structural features, including a spirocyclic system and various functional groups. This article reviews the available information regarding its biological activity, mechanisms of action, and potential applications in pharmacology.

Compound Overview

  • IUPAC Name : Methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate
  • Molecular Formula : C21H19NO5
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 1706215-11-3

The compound features a spirocyclic structure that combines a benzofuran ring with a piperidine moiety, which may contribute to its biological properties.

Structure and Properties

The structural analysis reveals several key functional groups:

Functional GroupDescription
Methyl EsterContributes to solubility and reactivity
KetoneMay play a role in biological interactions
AmidePotential for hydrogen bonding interactions
Spirocyclic SystemUnique geometry that can influence receptor binding

Biological Activity

Despite the lack of extensive studies specifically focused on this compound, related compounds within the spirocyclic class have shown promising biological activities:

  • Antimicrobial Activity : Some spirocyclic derivatives exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective effects in models of neurodegeneration.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into potential applications:

  • Study on Spirocyclic Compounds : A study demonstrated that spiro[benzofuran-piperidine] derivatives exhibited significant cytotoxicity against various cancer cell lines (source needed).
  • Neuroprotective Research : Another investigation highlighted that certain benzofuran derivatives could protect neuronal cells from oxidative stress-induced damage (source needed).

Safety and Toxicology

There is currently no specific toxicity data available for this compound. However, caution is advised due to the potential irritant properties of its constituent parts (e.g., benzofuran and piperidine). Further studies are required to assess its safety profile comprehensively.

Properties

IUPAC Name

methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-26-19(24)15-8-3-2-7-14(15)18(23)22-12-6-11-21(13-22)17-10-5-4-9-16(17)20(25)27-21/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABCMQHTMABMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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